(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
(E)-N-(3,6-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a thiazole-derived compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 3 and 4. The (E)-configuration of the imine bond and the presence of a 2,5-dioxopyrrolidin-1-yl moiety on the benzamide group distinguish its structural and electronic properties. This compound’s design likely aims to optimize interactions with biological targets, leveraging the thiazole ring’s aromaticity and the pyrrolidinedione’s hydrogen-bonding capacity. While synthesis details for this specific compound are absent in the provided evidence, analogous methodologies from related derivatives suggest condensation reactions between substituted thiosemicarbazides and carbonyl precursors under acidic or basic conditions .
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-6-7-15-16(10-12)27-20(22(15)2)21-19(26)13-4-3-5-14(11-13)23-17(24)8-9-18(23)25/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJALTRVOUGHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the benzothiazole derivative with an appropriate aldehyde or ketone.
Attachment of the Benzamide Moiety: The final step involves the coupling of the ylidene intermediate with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, such as polymers, dyes, and sensors.
Mechanism of Action
The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways and physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Alkyl and Aryl Substituents
Compounds such as N-(4-(2,4-Dimethylphenyl)-3-dodecylthiazol-2(3H)-ylidene)-benzamide (5p) and N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) () highlight the role of bulky substituents. In contrast, the allyl group in 7c introduces steric hindrance while maintaining moderate polarity. The target compound’s 3,6-dimethylbenzo[d]thiazole core balances aromatic stability and steric effects, avoiding extreme hydrophobicity .
Electron-Withdrawing and Hydrogen-Bonding Groups
The 2,5-dioxopyrrolidin-1-yl group in the target compound contrasts with ethyl carbamate () and sulfonamide () moieties in analogs. The pyrrolidinedione’s dual carbonyl groups enable strong hydrogen-bond acceptor interactions, comparable to the C=O amide (IR ~1680 cm⁻¹) in compound 12 (). This feature may enhance target binding affinity compared to simpler alkylated derivatives .
Spectral and Analytical Data Comparison
NMR and IR Profiles
- Target compound : Expected NH and C=O peaks in IR (~3240–3395 cm⁻¹ for NH; ~1680–1712 cm⁻¹ for C=O), similar to compound 11 .
- N-(3-Allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) : δ 7.15–7.62 ppm (aromatic H), 3.41 ppm (allyl CH₂) in ¹H NMR .
- Compound 12 (): δ 2223 cm⁻¹ (CN stretch), 1680 cm⁻¹ (C=O amide) .
The target’s 3,6-dimethyl groups would deshield aromatic protons (δ ~6.5–7.5 ppm) and introduce distinct splitting patterns compared to monosubstituted analogs .
Mass Spectrometry
- Compound 11 (): m/z 437 (M⁺, 27%) with fragmentation at m/z 184 (base peak) .
- Compound 7c (): GC–MS shows M⁺ at m/z 335 .
- Adamantane hybrid (): HRMS confirms molecular ion (C₃₁H₂₇F₂N₃O₃S) .
The target’s molecular ion (C₂₀H₁₈N₄O₃S₂, exact mass 442.08) would likely exhibit fragmentation similar to compound 11 , with pyrrolidinedione loss (Δm/z 114).
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 360.5 g/mol. The compound consists of a thiazole ring and a dioxopyrrolidine moiety, which are known to contribute to its biological properties.
Synthesis
The synthesis typically involves the condensation of 3,6-dimethylbenzo[d]thiazol-2(3H)-one with an appropriate amine or dioxopyrrolidine derivative under reflux conditions in solvents like ethanol or methanol. The reaction can be optimized using various catalysts to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains. In studies, it exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited activity against Gram-negative strains like Pseudomonas aeruginosa and Escherichia coli .
- Antioxidant Properties : The antioxidant capacity was assessed using the DPPH assay, where the compound demonstrated effective radical-scavenging activity. Its IC50 value was comparable to known antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
- Anticancer Potential : Preliminary studies have suggested that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its interaction with specific molecular targets such as enzymes involved in tumor growth is currently under investigation .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole ring can participate in π-π stacking interactions and hydrogen bonding with target enzymes, modulating their activity. This interaction may lead to inhibition of metabolic pathways critical for bacterial survival and cancer cell proliferation .
- Receptor Binding : The compound may also exhibit binding affinity towards specific receptors involved in signal transduction pathways, influencing cellular responses and contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : In a comparative study of benzothiazole derivatives, this compound showed notable antibacterial activity (inhibition zones up to 24 mm against S. aureus) .
- Antioxidant Assessment : A DPPH assay revealed that this compound had an IC50 value of 0.015 mg/mL, indicating potent antioxidant properties superior to some standard compounds .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide | C16H16N2OS | Antimicrobial |
| (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | C17H16N2OS | Antioxidant |
| (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide | C17H16FN2OS | Enhanced bioactivity |
Q & A
Basic: What are the recommended synthetic routes for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
The synthesis typically involves multi-step condensation reactions , starting with the preparation of the thiazole core and subsequent coupling with substituted benzamide precursors. Key steps include:
- Retrosynthetic analysis to identify accessible intermediates, such as 3,6-dimethylbenzo[d]thiazol-2(3H)-amine and 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride .
- Base-mediated condensation (e.g., triethylamine or pyridine) to facilitate amide bond formation between the thiazole amine and benzoyl chloride derivative .
- Microwave-assisted synthesis may improve reaction efficiency and yield, particularly for sterically hindered intermediates .
Basic: How is structural characterization performed for this compound?
Structural confirmation relies on spectroscopic and chromatographic techniques :
- NMR (1H/13C) : Assign peaks for methyl groups (δ ~2.3–2.5 ppm), aromatic protons (δ ~6.8–8.0 ppm), and pyrrolidine carbonyls (δ ~170–175 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzamide-thiazole scaffold .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be reconciled for derivatives of this compound?
Data contradictions often arise from structural nuances (e.g., substituent positioning) or assay variability . Methodological strategies include:
- SAR studies : Systematically vary substituents (e.g., bromine at position 6 vs. methyl groups) to isolate contributions to bioactivity .
- Dose-response profiling : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II) vs. receptors (e.g., EGFR) .
Advanced: What reaction conditions optimize yield during the synthesis of analogs with bulky substituents?
For sterically hindered derivatives (e.g., allyl or sulfamoyl groups):
- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Temperature control : Maintain reflux (80–120°C) to overcome activation barriers without degrading heat-sensitive moieties .
- Catalysis : Employ Pd-mediated cross-coupling for aryl-aryl bond formation .
Basic: What functional groups in this compound contribute to its biological activity?
Key pharmacophores include:
- Thiazole ring : Stabilizes π-π interactions with hydrophobic enzyme pockets .
- Pyrrolidine-2,5-dione : Acts as a hydrogen bond acceptor, enhancing binding to targets like kinases .
- Dimethylbenzamide : Modulates lipophilicity and membrane permeability .
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., nitro, sulfamoyl) deactivate the thiazole ring, requiring harsher conditions for functionalization:
- Nitro groups : Increase electrophilicity at the 6-position, favoring nucleophilic aromatic substitution .
- Allyl groups : Participate in Heck-type coupling via π-orbital interactions .
- Methoxy groups : Electron-donating effects reduce reactivity in Suzuki-Miyaura couplings; use Pd(OAc)2 with SPhos ligand to enhance efficiency .
Basic: What analytical techniques are critical for assessing stability under physiological conditions?
- pH-dependent stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for long-term storage) .
- Circular dichroism (CD) : Confirm conformational stability of the thiazole-pyrrolidine system in solution .
Advanced: What strategies mitigate byproduct formation during multi-component reactions?
- Stepwise addition : Introduce reagents sequentially (e.g., add benzoyl chloride after thiazole formation) to minimize side reactions .
- Scavenger resins : Use polymer-bound reagents (e.g., trisamine) to trap unreacted intermediates .
- Flow chemistry : Improve mixing efficiency and reduce residence time for unstable intermediates .
Basic: What are the primary applications of this compound in drug discovery?
- Anticancer agents : Inhibit tubulin polymerization or DNA topoisomerases .
- Antimicrobials : Disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- Neurological probes : Modulate GABA receptors due to structural mimicry of benzodiazepines .
Advanced: How can computational methods predict metabolic pathways for this compound?
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the thiazole methyl group) .
- Density functional theory (DFT) : Calculate bond dissociation energies to identify labile positions prone to hydrolysis .
- Molecular dynamics (MD) : Simulate interactions with liver microsomes to predict glucuronidation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
